Benzethonium-d7 Chloride
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Overview
Description
Benzethonium-d7 Chloride: is a deuterated form of Benzethonium Chloride, a synthetic quaternary ammonium salt. This compound is known for its surfactant, antiseptic, and antimicrobial properties. It is commonly used in various applications, including cosmetics, pharmaceuticals, and industrial products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Benzethonium-d7 Chloride involves the deuteration of Benzethonium Chloride. The process typically includes the substitution of hydrogen atoms with deuterium atoms in the presence of deuterated reagents. The reaction conditions often involve controlled temperatures and pressures to ensure the efficient incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents in large reactors, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzethonium-d7 Chloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Scientific Research Applications
Chemistry: Benzethonium-d7 Chloride is used as a reference standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is used to study the interactions of quaternary ammonium compounds with biological membranes and proteins .
Medicine: In medical research, this compound is investigated for its potential antimicrobial and anticancer properties. It has shown efficacy against various pathogens and cancer cell lines .
Industry: In industrial applications, this compound is used as a preservative and disinfectant in products such as cosmetics, pharmaceuticals, and food processing .
Mechanism of Action
Benzethonium-d7 Chloride exerts its effects through several mechanisms:
Membrane Disruption: The compound integrates into microbial cell membranes, increasing permeability and causing leakage of intracellular contents.
Protein Denaturation: It disrupts the hydrogen bonds and hydrophobic interactions that stabilize protein structures, leading to denaturation.
Inhibition of DNA Synthesis: this compound interferes with DNA replication, preventing microbial reproduction.
Comparison with Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Chloroxylenol: A phenolic compound used as an antiseptic and disinfectant.
Uniqueness: Benzethonium-d7 Chloride is unique due to its deuterated form, which provides enhanced stability and allows for precise analytical studies. Its broad-spectrum antimicrobial activity and potential anticancer properties further distinguish it from similar compounds .
Properties
Molecular Formula |
C27H42ClNO2 |
---|---|
Molecular Weight |
455.1 g/mol |
IUPAC Name |
[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C27H42NO2.ClH/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;/h8-16H,17-22H2,1-7H3;1H/q+1;/p-1/i8D,9D,10D,11D,12D,21D2; |
InChI Key |
UREZNYTWGJKWBI-HPUDLTRFSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCOCCOC2=CC=C(C=C2)C(C)(C)CC(C)(C)C)[2H])[2H].[Cl-] |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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